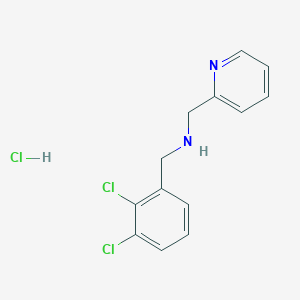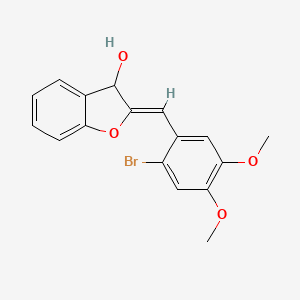![molecular formula C17H23N3O5 B5500667 (3aS*,6aS*)-5-[(3,5-dimethylisoxazol-4-yl)acetyl]-1-oxo-2-propylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5500667.png)
(3aS*,6aS*)-5-[(3,5-dimethylisoxazol-4-yl)acetyl]-1-oxo-2-propylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of complex organic molecules that are often explored for their unique chemical properties and potential applications in materials science, pharmaceuticals, and organic synthesis. Research in this area focuses on understanding the synthesis pathways, molecular structure, reactivity, and various physical and chemical properties of such compounds.
Synthesis Analysis
The synthesis of complex organic compounds like the one described often involves multi-step reactions, including cyclization, acylation, and substitution reactions. For example, the synthesis of similar pyrrole derivatives might involve [2+2] cycloaddition, followed by alkylation or acylation steps to introduce various functional groups (Uršič, Svete, & Stanovnik, 2010).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are common techniques used for the structural analysis of complex molecules. These methods provide insights into the molecular configuration, stereochemistry, and conformational dynamics of the compounds. For similar molecules, absolute configurations and stereoselectivity have been determined using these techniques (Tamazawa et al., 1986).
Chemical Reactions and Properties
The reactivity of pyrrole derivatives can be influenced by the presence of functional groups, which may undergo various chemical reactions, including nucleophilic substitution, oxidation, and cyclization. The specific reactivity patterns can provide insights into the synthesis of new compounds with desired properties (Gaywood & McNab, 2009).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and crystallinity, can be determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are key to understanding how these compounds can be utilized in synthesis, catalysis, and potentially as active pharmaceutical ingredients. Spectroscopic analysis and quantum chemical calculations are tools often used to predict and evaluate these properties, providing a foundation for further experimental investigations (Rawat & Singh, 2014).
科学的研究の応用
Novel Synthetic Approaches
Reactions of Cyclic Anhydrides
A study by Balasubramaniyan and Argade (1989) explored the reactions of O-carboxymaleanilic acids leading to novel cyclic compounds, which could serve as intermediates for synthesizing complex molecular structures like the one mentioned. This research contributes to the field by providing new methods for constructing pyrrolo and pyrrole derivatives, potentially applicable in the synthesis of pharmaceuticals and materials science Balasubramaniyan & Argade, 1989.
1,3-Dipolar Cycloaddition Reactions
New and New (1984) reported on the synthesis of 5H-pyrrolo[2,1-a]isoindole derivatives through 1,3-dipolar cycloaddition reactions, highlighting a method that could be relevant for constructing the core structure of the compound . This work is significant for the development of novel heterocyclic compounds with potential application in medicinal chemistry New & New, 1984.
Molecular Docking and Screening
Synthesis and Molecular Docking
A study by Flefel et al. (2018) involved the synthesis of novel pyridine and fused pyridine derivatives, followed by molecular docking screenings towards a target protein. Although the specific compound was not mentioned, this research indicates the potential of similar compounds in therapeutic applications and the importance of molecular docking in identifying bioactive molecules Flefel et al., 2018.
Antimicrobial and Antimycobacterial Activity
Antimicrobial and Antimycobacterial Derivatives
Research by Rahmouni et al. (2016) on the synthesis of novel pyrazolopyrimidines derivatives with antimicrobial and anti-5-lipoxygenase agents indicates the broad utility of complex heterocyclic compounds in addressing microbial resistance and inflammation. This suggests that compounds with similar complexity could have applications in developing new antimicrobial and anti-inflammatory agents Rahmouni et al., 2016.
Conducting Polymers
Conducting Polymers from Pyrrole Derivatives
Sotzing et al. (1996) discussed the synthesis of conducting polymers from derivatized bis(pyrrol-2-yl) arylenes, highlighting the low oxidation potentials and stability of these polymers. This research opens pathways for using similar compounds in the development of electronic materials, sensors, and other applications requiring stable, conductive polymers Sotzing et al., 1996.
特性
IUPAC Name |
(3aS,6aS)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-6-oxo-5-propyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-4-5-19-8-17(16(23)24)9-20(7-13(17)15(19)22)14(21)6-12-10(2)18-25-11(12)3/h13H,4-9H2,1-3H3,(H,23,24)/t13-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWOPGMGPBGAOS-SUMWQHHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2(CN(CC2C1=O)C(=O)CC3=C(ON=C3C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@]2(CN(C[C@H]2C1=O)C(=O)CC3=C(ON=C3C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6aS)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-6-oxo-5-propyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B5500591.png)
![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)
![1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500596.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea](/img/structure/B5500612.png)
![methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate](/img/structure/B5500613.png)
![2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5500632.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5500647.png)


![5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500660.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5500669.png)
![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5500673.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5500680.png)